molecular formula C26H22FNO5S B2769082 5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866844-94-2

5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2769082
M. Wt: 479.52
InChI Key: FISZKSRSINXSMI-UHFFFAOYSA-N
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Description

This typically involves identifying the compound’s chemical formula, molecular weight, and structure. The structure can often be determined using techniques like X-ray crystallography or NMR spectroscopy.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, purification methods, and yield calculations.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve carrying out various chemical reactions and observing the products.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antibacterial Properties

  • The compound shows potential in antibacterial applications. A study designed novel N-1 substituents of naphthyridones and quinolones, leading to potent antibacterial activities against Gram-positive and Gram-negative bacteria. This indicates that the structural modifications in quinolone derivatives, similar to the given compound, can enhance antibacterial efficacy (Kuramoto et al., 2003).

Synthesis and Reactions

  • Research focused on the synthesis and reactions of new quinolone derivatives reveals the compound's relevance in developing novel chemical entities. These efforts contribute to expanding the library of quinolone-based compounds with varied applications (Al-Masoudi, 2003).

Diels-Alder Reaction Applications

  • The compound's structure is relevant to studies involving diastereoselective synthesis. In one such study, bioactive dihydroisoindolo[2,1-a]quinolin-11-ones were synthesized using catalytic reactions, indicating potential applications in complex chemical synthesis (Merchán Arenas & Kouznetsov, 2014).

Photochemistry and Photostability

  • Investigations into the photochemistry of fluorinated quinolone derivatives, similar to the compound , have implications in understanding their stability and behavior under light exposure. This is crucial for their application in areas like photodynamic therapy and environmental stability studies (Fasani et al., 1999).

Anticancer Activity

  • Some quinoline derivatives have shown promise in anticancer research. For instance, triazoloquinoline-urea derivatives exhibited cytotoxicity against cancer cell lines, highlighting the potential of structurally related compounds in cancer treatment (Reddy et al., 2015).

Broad-Spectrum Antibacterial Synthesis

  • The synthesis of new quinolone derivatives, including those with sulfonyl groups, has been explored for their broad-spectrum antibacterial properties. This research underscores the compound's relevance in developing new antibacterial agents (Hashimoto et al., 2007).

Metabolic Fate in Clinical Toxicology

  • Studies on the metabolic fate of synthetic cannabinoid receptor agonists structurally similar to the compound can provide insights into its metabolism and potential interactions in clinical toxicology (Richter et al., 2022).

Solubility Studies

  • Research on the solubility of quinolone antimicrobials offers insights into the formulation and bioavailability of related compounds. Understanding the solubility profile is critical for their effective use in pharmaceutical formulations (Ross & Riley, 1990).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It could involve reviewing safety data sheets and carrying out risk assessments.


Future Directions

This could involve proposing further studies to fully understand the compound’s properties or potential uses.


Please note that these are general steps and the specific analysis would depend on the nature of the compound and the purpose of the study. It’s always recommended to consult with a chemist or a researcher for a detailed analysis.


properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5S/c1-16(2)18-5-9-20(10-6-18)34(30,31)25-14-28(13-17-3-7-19(27)8-4-17)22-12-24-23(32-15-33-24)11-21(22)26(25)29/h3-12,14,16H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISZKSRSINXSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one

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